molecular formula C11H13N5O3 B2919371 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929814-42-6

5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2919371
CAS No.: 929814-42-6
M. Wt: 263.257
InChI Key: RVHHZHFMRMRGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ( 929814-42-6) is a chemical compound with the molecular formula C11H13N5O3 and a molecular weight of 263.25 g/mol . It is a member of the 1,2,3-triazole-4-carboxamide class of heterocyclic compounds, a scaffold known for its significant versatility and utility in medicinal chemistry research . The 1,2,3-triazole core is a privileged structure that can engage in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable template for developing pharmacologically active molecules . While research on this specific analog is developing, closely related compounds within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series have demonstrated promising biological activities in published studies. These include serving as a hit series for the development of novel anti-parasitic agents against Trypanosoma cruzi , the causative agent of Chagas disease . Furthermore, structural analogs have been optimized as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Other research has advanced similar scaffolds as inhibitors of the bacterial SOS response, a pathway associated with antibiotic resistance, positioning them as potential antibiotic adjuvants . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel derivatives, or for investigating new structure-activity relationships (SAR) in various biological contexts.

Properties

IUPAC Name

5-amino-1-(3,4-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-7-4-3-6(5-8(7)19-2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHHZHFMRMRGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as ATC) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly against parasitic diseases like Chagas disease. This article reviews the biological activity of ATC, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₅O₃
  • Molecular Weight : 263.257 g/mol
  • Purity : Typically ≥ 95% .

ATC is believed to exert its biological effects primarily through the inhibition of specific protein kinases involved in cell cycle regulation, notably cyclin-dependent kinase 2 (CDK2). This inhibition can disrupt normal cell cycle progression, leading to reduced cell proliferation. The compound's structure allows for potential interactions that stabilize its active conformation, which is crucial for its inhibitory activity .

Key Findings

  • Efficacy in Animal Models : In vivo studies demonstrated that certain derivatives of ATC significantly reduced parasite burden in mouse models infected with T. cruzi. These compounds exhibited submicromolar activity (pEC50 > 6), indicating high potency against the parasite .
  • Optimization Studies : Research has shown that modifications to the ATC scaffold can lead to improved pharmacokinetic properties such as increased aqueous solubility and metabolic stability. For instance, derivatives with specific peripheral substituents showed enhanced oral bioavailability and reduced toxicity profiles .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that specific functional groups are critical for maintaining biological activity. The presence of an amino group at the triazole position was essential; modifications that replaced this group resulted in loss of activity .

Study 1: Optimization of ATC Derivatives

A study published in 2017 focused on a series of 5-amino-1,2,3-triazole-4-carboxamides. Researchers identified a compound (designated as Compound 3) that demonstrated significant anti-parasitic activity and favorable pharmacokinetics. This compound was prioritized for further development due to its promising profile in suppressing T. cruzi infection in vitro and in vivo .

Study 2: Safety and Toxicity Assessments

Another critical aspect of research involved assessing the safety profile of these compounds. Compounds were screened for potential mutagenicity using the Ames test and for cardiotoxicity via hERG channel inhibition assays. Modifications aimed at mitigating these liabilities led to the identification of safer candidates for further development .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₃N₅O₃
Molecular Weight263.257 g/mol
pEC50 (Efficacy)>6
SolubilityImproved with optimization
Toxicity AssessmentReduced hERG liability
Compound Activity Notes
Compound 3Submicromolar anti-parasiticMost potent derivative
Optimized Derivative ASignificant reduction in burdenEnhanced solubility
Optimized Derivative BLow toxicityFavorable pharmacokinetics

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.

Case Study: Chagas Disease Treatment

  • Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Trypanosoma cruzi. The research involved phenotypic high-content screening against intracellular parasites in infected VERO cells, leading to the identification of several promising compounds .
  • Optimization : The optimization process improved potency and metabolic stability, resulting in significant reductions in parasite burden in mouse models. Two lead compounds from this series showed enhanced oral bioavailability and reduced side effects compared to conventional treatments like benznidazole .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation.

Case Study: Cancer Cell Inhibition

  • Research Findings : A study highlighted that modifications to the triazole structure could enhance its inhibitory effects on specific cancer cell lines. For instance, triazole derivatives were tested for their ability to inhibit JNK (c-Jun N-terminal kinase), which is implicated in cancer progression .
  • Results : The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazole ring significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications aimed at enhancing biological activity.

Synthesis Methodologies

  • Microwave-Assisted Synthesis : Recent advancements have introduced microwave-mediated techniques that facilitate rapid synthesis without catalysts. This approach has shown promise in generating high yields of triazole derivatives with diverse substituents .
Synthesis Method Yield (%) Comments
Microwave-Assisted83Eco-friendly and efficient
Traditional Heating60Longer reaction times

Potential as a Scaffold for Drug Development

The unique structural characteristics of this compound make it an attractive scaffold for further drug development.

Applications in Drug Design

  • Researchers have begun exploring its derivatives as potential leads for new therapeutic agents targeting various diseases beyond parasitic infections and cancer. The ability to modify functional groups on the triazole ring allows for tailored interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold is highly modular, with biological activity heavily dependent on substitutions at position 1. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole-4-carboxamides
Compound Name Position 1 Substituent Biological Target/Activity Key Data References
Target compound 3,4-dimethoxyphenyl N/A (Discontinued) Commercial status: Discontinued
5-Amino-1-(carbamoylmethyl) derivative Carbamoylmethyl LexA self-cleavage (SOS response inhibition) IC₅₀ = 32 µM (LexA cleavage)
5-Amino-1-(4-fluorophenyl) derivative 4-fluorophenyl Antiproliferative (CNS cancer SNB-75 cells) Growth inhibition (GP = -27.30%)
5-Amino-1-(4-chlorobenzyl) derivative 4-Chlorobenzyl Antimicrobial (LexA inhibition) Available as commercial inhibitor
Analog 14 (Modified carbamoylmethyl) Optimized carbamoylmethyl Broad-spectrum SOS response inhibition Improved IC₅₀ and species breadth
5-Amino-1-(4-methylphenyl) derivative 4-Methylphenyl Antiproliferative (Renal cancer RXF 393) GP = -13.42%

Mechanistic and Pharmacological Insights

SOS Response Inhibition
  • Carbamoylmethyl derivatives: These compounds (e.g., lead 1, IC₅₀ = 32 µM) inhibit LexA self-cleavage, a critical step in bacterial SOS response activation. Analog 14, with optimized substitutions, shows enhanced activity and cross-species efficacy (e.g., E. coli and Pseudomonas aeruginosa) . The scaffold’s β-turn mimetic properties are hypothesized to disrupt LexA’s conformational dynamics .
  • Boron-containing analogs : Phenylboronic derivatives inhibit LexA via covalent interaction with the catalytic serine, a mechanism distinct from triazole-based inhibitors .
Anticancer Activity
  • 4-Fluorophenyl and 4-methylphenyl derivatives : These exhibit selective cytotoxicity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages up to -27.30% . Activity correlates with electronic and steric properties of the aryl substituents.

Key Structure-Activity Relationships (SARs)

Position 1 Substituents :

  • Electron-donating groups (e.g., methoxy) : Enhance solubility and π-π stacking with aromatic residues in target proteins .
  • Halogenated aryl/benzyl groups (e.g., 4-fluorophenyl) : Improve target affinity via hydrophobic interactions and halogen bonding .
  • Carbamoylmethyl : Balances conformational rigidity and solubility, critical for SOS response inhibition .

Carboxamide at Position 4 :

  • Essential for hydrogen bonding with catalytic residues (e.g., LexA Ser119) .
  • Modifications (e.g., methyl ester) reduce activity, underscoring the amide’s role in target engagement .

Q & A

Basic: What are the established synthetic routes for 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and what purification methods are recommended?

Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including:

  • Condensation : Reacting substituted anilines (e.g., 3,4-dimethoxyaniline) with isocyanides or isocyanates to form intermediate carboximidoyl chlorides.
  • Cyclization : Using sodium azide (NaN₃) to generate the triazole ring via Huisgen 1,3-dipolar cycloaddition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/water mixtures improves purity.
    Key Considerations : Monitor reaction progress via TLC and confirm intermediates using FTIR or LC-MS. Adjust stoichiometry based on electron-withdrawing/donating substituents .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assign peaks for triazole protons (~7.5–8.5 ppm) and methoxy groups (~3.8 ppm) .
    • FTIR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).
  • Computational :
    • SMILES/InChI : Generate using tools like OpenEye Toolkit or PubChem algorithms for structural validation .
    • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

Basic: How is the biological activity of this compound assessed in preliminary in vitro studies?

Answer:

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, HDACs) using fluorescence-based assays (e.g., Z’-LYTE™) at varying concentrations (1–100 µM) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with controls like doxorubicin .
  • Controls : Include solvent-only (DMSO ≤0.1%) and reference inhibitors (e.g., staurosporine for kinases) .

Advanced: How can researchers address low aqueous solubility during biological assays?

Answer:

  • Co-Solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without cytotoxicity .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 3,4-dimethoxyphenyl moiety via Suzuki coupling .

Advanced: What experimental design strategies optimize synthesis yield and purity?

Answer:

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to test variables: temperature (60–100°C), reaction time (6–24 h), and azide equivalents (1.2–2.0x) .
  • Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield and minimize byproducts .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics .

Advanced: How should contradictory data in enzyme inhibition vs. cellular activity be resolved?

Answer:

  • Mechanistic Studies :
    • Perform SPR (Surface Plasmon Resonance) to validate target binding affinity.
    • Use CRISPR knockouts to confirm on-target effects .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid metabolism .

Advanced: What computational tools predict pharmacokinetic properties and toxicity?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS) over 100 ns trajectories .
  • Toxicity Alerts : Apply DEREK Nexus to flag structural alerts (e.g., mutagenic triazole metabolites) .

Advanced: What methodological challenges arise in translating in vitro activity to in vivo models?

Answer:

  • Bioavailability : Use PK/PD modeling to correlate dosing regimens with plasma concentrations. Consider IV administration to bypass solubility limitations .
  • Metabolite Identification : Perform LC-HRMS on plasma samples to detect active/potentially toxic metabolites .
  • Tissue Penetration : Quantify compound levels in target tissues (e.g., tumors) via LC-MS/MS, adjusting formulations for enhanced penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.